Product packaging for 4-Chloro-2',4'-dimethylbenzophenone(Cat. No.:CAS No. 57800-67-6)

4-Chloro-2',4'-dimethylbenzophenone

Cat. No.: B8773609
CAS No.: 57800-67-6
M. Wt: 244.71 g/mol
InChI Key: ADLCXUPBYIVLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2',4'-dimethylbenzophenone (CAS 40415-10-9) is a halogenated benzophenone derivative supplied for research and development purposes. This compound is identified with the molecular formula C15H13ClO and a molecular weight of 244.72 . Benzophenone derivatives are recognized as key intermediates in organic synthesis. For instance, certain 4-halogenobenzophenone derivatives can serve as precursors in the synthesis of fluorinated compounds, such as 4-fluorobenzophenone and 4,4'-difluorobenzophenone, via halogen-fluorine exchange reactions . These fluorinated products are valuable in various fields, including the development of polymers, agricultural chemicals, and pharmaceuticals . As a member of the benzophenone family, it is part of a class of compounds extensively studied for their utility in material science, particularly for nonlinear optical (NLO) applications and as building blocks in polymer chemistry . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13ClO B8773609 4-Chloro-2',4'-dimethylbenzophenone CAS No. 57800-67-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57800-67-6

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

(4-chlorophenyl)-(2,4-dimethylphenyl)methanone

InChI

InChI=1S/C15H13ClO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3

InChI Key

ADLCXUPBYIVLRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 ,4 Dimethylbenzophenone

Classical Approaches to Benzophenone (B1666685) Synthesis

The synthesis of benzophenones, a class of diaryl ketones, has historically relied on robust and well-established chemical transformations. These classical methods, particularly those centered around Friedel-Crafts acylation, have been fundamental in constructing the core benzophenone scaffold.

Friedel-Crafts Acylation Strategies for Substituted Diaryl Ketones

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct route to aryl ketones through the electrophilic substitution of an acyl group onto an aromatic ring. chemcess.comnumberanalytics.com The general principle involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. numberanalytics.com This reaction is versatile and can be applied to a wide range of substituted aromatic substrates. The reactivity of the aromatic ring is a key determinant of the reaction's success, with electron-donating groups on the aromatic substrate generally favoring the electrophilic substitution. google.com Conversely, the presence of electron-withdrawing groups can inhibit the reaction. google.com

The mechanism of the Friedel-Crafts acylation proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates with the acyl chloride to generate a highly reactive acylium ion (RCO⁺). numberanalytics.com

Electrophilic Attack: The electrophilic acylium ion then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. numberanalytics.com

Deprotonation: A base, often the [AlCl₄]⁻ complex, removes a proton from the sigma complex, leading to the rearomatization of the ring and the formation of the final aryl ketone product. numberanalytics.com

The choice of solvent is also a critical parameter in Friedel-Crafts acylation. Non-polar solvents like dichloromethane (B109758) and chloroform (B151607) are frequently employed. numberanalytics.com The solvent can influence not only the reaction rate but also the regioselectivity of the acylation. chemcess.com

Acylation with Aromatic Acid Chlorides and Relevant Catalytic Systems

Aromatic acid chlorides are common acylating agents in Friedel-Crafts reactions for the synthesis of benzophenones. chemcess.com The reaction of an aromatic acid chloride with an aromatic substrate in the presence of a Lewis acid catalyst yields the corresponding diaryl ketone. chemcess.com

Catalytic Systems:

While stoichiometric amounts of Lewis acids like aluminum chloride are traditionally used, research has explored the use of catalytic amounts of various metal halides and other acidic catalysts to develop more environmentally benign and efficient processes. chemcess.comgoogle.com

Catalyst SystemDescriptionReference
Aluminum Chloride (AlCl₃) The most common and traditional Lewis acid catalyst, typically used in stoichiometric amounts. chemcess.com
Iron(III) Chloride (FeCl₃) Can be used as a catalyst, sometimes in ionic liquids, and has shown high catalytic activity. researchgate.net
Zinc Chloride (ZnCl₂) Another Lewis acid catalyst used in Friedel-Crafts reactions. researchgate.net
Trifluoromethanesulfonic acid (CF₃SO₃H) A strong Brønsted acid that can catalyze the acylation of aromatic compounds with acyl chlorides, often in catalytic amounts. uni-stuttgart.de
Zeolite Catalysts Can be used for the acylation of aromatics with carboxylic acids in the liquid phase. chemcess.com
Ionic Liquids (e.g., BmimCl–FeCl₃) Can act as both a catalyst and a solvent, offering potential for catalyst recycling. researchgate.net

The reaction between 2,6-dimethoxybenzoyl chloride and benzene, for example, yields 2,6-dimethoxybenzophenone (B5711580) and a more complex benzophenone derivative, highlighting the potential for side reactions. rsc.org

Targeted Synthesis of 4-Chloro-2',4'-dimethylbenzophenone

The specific synthesis of this compound involves the strategic selection of precursors and the careful optimization of reaction conditions to achieve the desired substitution pattern on the benzophenone core.

Precursor Selection and Reaction Conditions Optimization

The logical precursors for the synthesis of this compound via a Friedel-Crafts acylation are 4-chlorobenzoyl chloride and p-xylene (B151628) (1,4-dimethylbenzene). In this reaction, p-xylene serves as the aromatic substrate that undergoes acylation by the 4-chlorobenzoyl chloride.

The reaction conditions must be carefully controlled to ensure the desired product is formed with high yield and selectivity. Key parameters to optimize include:

Catalyst: Aluminum chloride (AlCl₃) is a standard choice for this type of reaction. researchgate.net Other Lewis acids could also be considered.

Solvent: A non-polar, inert solvent such as dichloromethane or 1,2-dichloroethane (B1671644) is typically used to facilitate the reaction while minimizing side reactions. chemcess.com

Temperature: The reaction temperature needs to be controlled, as Friedel-Crafts acylations can be exothermic. quickcompany.in Maintaining a specific temperature range can influence the reaction rate and the formation of byproducts.

Reaction Time: The duration of the reaction is important to ensure complete conversion of the starting materials.

An analogous reaction, the acylation of p-xylene with benzoyl chloride, yields 2,5-dimethylbenzophenone, demonstrating the general feasibility of this synthetic approach. uni-stuttgart.de

Regioselective Functionalization Techniques

Regioselectivity is a critical aspect of synthesizing unsymmetrically substituted benzophenones like this compound. In the Friedel-Crafts acylation of p-xylene, the incoming acyl group is directed to one of the positions ortho to the methyl groups. Since both methyl groups are equivalent and activating, the acylation will occur at one of the four equivalent positions on the p-xylene ring, leading to a single desired product without the issue of regioisomers.

However, in more complex systems, achieving the desired regioselectivity can be challenging. Various strategies have been developed to control the position of functionalization on an aromatic ring. For instance, the use of directing groups can influence the site of electrophilic attack. In some cases, intramolecular Friedel-Crafts acylations can be employed to achieve specific cyclizations and form polycyclic aromatic ketones. researchgate.net

Novel Synthetic Routes and Process Innovations

While classical Friedel-Crafts reactions remain prevalent, ongoing research focuses on developing more sustainable and efficient synthetic methods. These innovations often involve the use of novel catalysts and reaction media.

One area of innovation is the use of solid acid catalysts, such as triflic acid functionalized mesoporous zirconia, for the acylation of toluene (B28343) with p-toluoyl chloride to produce 4,4'-dimethylbenzophenone. google.com This approach offers advantages in terms of catalyst reusability and reduced waste generation compared to traditional homogeneous catalysts.

Another novel approach involves the use of a HCl-H₂O₂-CH₃COOH system for the selective chlorination of aromatic compounds like o-xylene, which presents a more environmentally friendly alternative to traditional Lewis acid-catalyzed chlorinations. researchgate.net While not a direct synthesis of the target benzophenone, this highlights the trend towards developing greener methodologies for the synthesis of halogenated aromatic precursors.

Furthermore, the use of hafnium(IV) trifluoromethanesulfonate (B1224126) as a catalyst in the presence of lithium perchlorate-nitromethane has been shown to be effective for the Friedel-Crafts acylation of various substituted benzenes with acid anhydrides. researchgate.net Such catalytic systems can lead to very high product yields based on the amount of catalyst used.

Exploration of Alternative Catalytic Systems

The classical Friedel-Crafts acylation, while effective, often relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), leading to significant waste generation and environmental concerns. To overcome these limitations, researchers have been investigating the use of heterogeneous and reusable catalysts.

One promising area of exploration is the use of modified zeolites. For instance, iron oxide supported on HY zeolite (Fe₂O₃/HY) has been shown to be an effective catalyst for the acylation of m-xylene (B151644). In a study involving the acylation of m-xylene with 4-chlorobenzoyl chloride, a conversion rate of 91.5% was achieved using an Fe₂O₃/HY catalyst. rsc.org This catalytic system offers the advantage of being easily separable from the reaction mixture and potential for reuse, thereby reducing waste. The activity of this catalyst is attributed to the presence of Lewis acidic sites generated by the iron oxide on the zeolite support.

The reaction parameters for such catalytic systems are crucial for optimizing the yield and selectivity. Factors such as the catalyst loading, reaction temperature, and the molar ratio of the reactants play a significant role. For the Fe₂O₃/HY catalyzed acylation of m-xylene, it was observed that the conversion of the acylating agent is significantly influenced by these parameters.

Another class of solid acid catalysts that has garnered attention is clay-based catalysts. Montmorillonite K-10 clay, for example, has been utilized as a support for various metal chlorides to catalyze Friedel-Crafts reactions. ijraset.com These materials are attractive due to their low cost, natural abundance, and the presence of both Brønsted and Lewis acid sites. While specific data for the synthesis of this compound using this system is not extensively detailed in the public domain, the successful application of K-10 clay-supported iron (III) chloride in the synthesis of the related 4-Chloro-4'-hydroxybenzophenone (B194592) suggests its potential applicability. ijraset.com

Below is a data table summarizing the findings for alternative catalytic systems in related acylation reactions.

Catalyst SystemReactantsProductConversion/YieldReference
Fe₂O₃/HYm-Xylene, 4-Chlorobenzoyl chlorideThis compound91.5% Conversion rsc.org
K-10-Fe-AA-120Phenol, p-Chlorobenzoylchloride4-Chloro-4'-hydroxybenzophenone97% Yield ijraset.com

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry. For the synthesis of this compound, this translates to the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions.

Ionic Liquids:

Ionic liquids (ILs) have emerged as promising "green" alternatives to volatile organic solvents. Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive media for chemical reactions. In the context of Friedel-Crafts acylation, ILs can act as both the solvent and the catalyst. Chloroaluminate-based ionic liquids, for example, have been shown to be highly effective for this transformation. researchgate.net While specific studies on the synthesis of this compound in ionic liquids are not widely reported, the general applicability of ILs in Friedel-Crafts reactions suggests this as a viable sustainable pathway. The reusability of the ionic liquid/catalyst system is a key advantage, contributing to a more sustainable process.

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to significantly accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. This energy-efficient technique can be coupled with solvent-free conditions or the use of solid catalysts to further enhance the sustainability of a process. While specific protocols for the microwave-assisted synthesis of this compound are yet to be extensively documented, the successful application of microwave heating in various Friedel-Crafts acylations points to its potential in this area.

Ultrasound-Assisted Synthesis:

The development of these sustainable methodologies is crucial for the future of chemical manufacturing, aiming to reduce the environmental footprint while maintaining high efficiency and product quality.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 ,4 Dimethylbenzophenone

Oxidative Reactions and Pathways

The oxidation of benzophenone (B1666685) derivatives can proceed through various mechanisms, often involving reactive oxygen species and leading to a range of products.

Investigation of Selective Oxidation Processes

Selective oxidation of benzophenone derivatives is a key area of research. For instance, the oxidation of benzophenone-3 (BP-3), a related compound, has been studied using ozonation. The reaction kinetics show that the rate of oxidation is highly dependent on the pH of the solution, with the deprotonated form of BP-3 reacting with molecular ozone at a significantly higher rate constant (1.85 × 10⁵ M⁻¹ s⁻¹) compared to its neutral form (1.03 × 10² M⁻¹ s⁻¹). nih.gov Furthermore, the reaction with hydroxyl radicals is extremely fast, with rate constants around 9.74–10.13 × 10⁹ M⁻¹ s⁻¹. nih.gov

In a different approach, a transition-metal-free protocol has been developed for the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones to produce 2-hydroxybenzophenones. This process utilizes in-situ generated hydroperoxide from the autoxidation of tetrahydrofuran, offering a mild and efficient route to these valuable compounds. beilstein-journals.org The electrochemical oxidation of benzophenone hydrazones has also been explored as a method for transformation. acs.org

Elucidation of Oxidation Intermediates and Products

The identification of intermediates and final products is crucial for understanding the oxidation pathways. In the ozonation of BP-3, a total of 12 intermediates were identified when reacting with molecular ozone, and 18 intermediates were found from oxidation by hydroxyl radicals, as analyzed by LC-MS/MS. nih.gov This highlights the complexity of the reaction pathways.

Advanced oxidation processes, such as UV/TiO₂ and UV/H₂O₂, have been shown to be effective in the complete removal of benzophenone-4 (BP-4) and its by-products. The degradation of BP-4 by UV/H₂O₂ and UV/TiO₂ followed pseudo-first-order kinetics with apparent rate constants of 0.48 min⁻¹ and 0.08 min⁻¹, respectively. nih.gov In contrast, chlorination of BP-4 resulted in the formation of a persistent by-product. nih.gov

Photochemical Behavior and Photoreduction Studies

Benzophenones are well-known for their photochemical reactivity, particularly their ability to undergo photoreduction in the presence of a hydrogen donor. This process is initiated by the absorption of UV light, leading to the formation of an excited triplet state.

Quantum Efficiency of Photoreduction Processes for Related Benzophenones

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. For the photoreduction of benzophenone with isopropyl alcohol, the limiting quantum yield has been a subject of study. acs.org The quantum yield of triplet energy-transfer quenching of benzophenone in the higher triplet excited state (Tn) by carbon tetrachloride was found to be 0.0023 ± 0.0002. nih.gov This low value suggests that internal conversion from the higher triplet state (Tn) to the first triplet state (T1) is the predominant deactivation process. nih.gov The rate of a chemical reaction divided by the number of quanta absorbed per second gives the quantum efficiency. uomustansiriyah.edu.iq Reactions can be classified based on their quantum yield, with some reactions having a quantum yield less than one, such as the dissociation of ammonia (B1221849) and acetone. uomustansiriyah.edu.iq

Influence of Substituents on Photophysical Parameters (e.g., triplet state lifetimes)

Substituents on the benzophenone rings significantly influence their photophysical properties. The lifetimes (τTn) of the higher triplet excited state (Tn) for several substituted benzophenones range from 110 to 450 picoseconds, depending on the nature of the substituents. nih.gov This effect is attributed to the energy gap between the Tn and T1 states. nih.gov Electron-donating substituents tend to increase the energy of the ³nπ* triplet state, while electron-withdrawing substituents decrease it, and these changes often correlate with Hammett constants. acs.org The kinetics of photoreduction of benzophenone derivatives by isopropyl alcohol show a strong dependence on ring substitution, which is caused by changes in the activation energy of the process. nih.gov This is linked to the stability of the resulting aromatic ketyl radicals. nih.gov

Mechanistic Insights into Photoinduced Electron Transfer

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of benzophenones. The quenching of the triplet state of 3,3′,4,4′-benzophenone tetracarboxylic acid by DNA bases occurs via electron transfer, as confirmed by the observation of the ketyl radical anion. acs.org The efficiency of PET can be influenced by the presence of different quenchers, with bimolecular rate constants varying by nearly three orders of magnitude. nih.gov In some cases, benzophenone can act as a photocatalyst with dual roles of hydrogen-atom transfer and single-electron transfer. acs.org

Studies on benzophenone-carbazole and benzophenone-phenothiazine dyads have shown that the position of the substituent (ortho, meta, or para) on the benzophenone ring can dramatically alter the excited-state evolution channels. rsc.orgaip.org For example, in BP-m-Cz and BP-p-Cz dyads, extended intramolecular charge transfer and slow charge recombination processes lead to the formation of an ultralong-lived triplet state species. rsc.org In contrast, the ortho-substituted dyad exhibits fast charge recombination. rsc.org These findings demonstrate that tuning the substitution pattern can modify the photophysical pathways, which is crucial for designing materials with specific luminescent properties. rsc.orgaip.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 4-Chloro-2',4'-dimethylbenzophenone in electrophilic aromatic substitution is governed by the directing effects of its substituents on the two distinct phenyl rings. The benzoyl group, a deactivating meta-director, influences one ring, while the other is controlled by a chloro group and two methyl groups.

Electrophilic substitution reactions, such as halogenation and nitration, introduce new functional groups onto the aromatic rings. The position of this substitution is not random but is directed by the existing substituents. unizin.orglumenlearning.com Substituents that donate electron density into the ring are known as "activating" groups and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups are "deactivating" and typically direct incoming electrophiles to the meta position. fiveable.melibretexts.org

In this compound, the two aromatic rings exhibit different reactivity profiles due to their unique substitution patterns.

Ring A (4-Chloro Substituted Ring): This ring is substituted with a chloro group at position 4 and is attached to the deactivating carbonyl group. The chloro group, while deactivating the ring through its inductive effect, is an ortho, para-director due to resonance stabilization. unizin.orgwyzant.com The powerful electron-withdrawing carbonyl group is a strong deactivator and a meta-director. libretexts.org Therefore, substitution on this ring is influenced by competing effects. The positions ortho to the chlorine (positions 3 and 5) are also meta to the carbonyl group. Electrophilic attack will preferentially occur at these positions, as the directing effects of both the chloro and carbonyl groups align.

Ring B (2',4'-dimethyl Substituted Ring): This ring is substituted with two methyl groups at positions 2' and 4'. Methyl groups are activating, ortho, para-directors. libretexts.org This ring is significantly more reactive towards electrophiles than the chloro-substituted ring. The 4'-methyl group directs substitution to the 3' and 5' positions. The 2'-methyl group directs towards the 1' (ipso), 3', and 5' positions. The combined effect strongly favors substitution at the 3' and 5' positions. Substitution at the 5' position is more likely due to reduced steric hindrance compared to the 3' position, which is flanked by the other aromatic ring and the 2'-methyl group.

Halogenation: Aromatic halogenation typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule (e.g., Cl₂ or Br₂) and create a potent electrophile. wikipedia.orglibretexts.org For this compound, halogenation would overwhelmingly occur on the more activated dimethyl-substituted ring, primarily at the 5'-position.

Nitro-Substitution: Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Similar to halogenation, the reaction will favor the more electron-rich dimethylated ring. The nitro group will be directed to the 3'- and 5'-positions, with the 5'-position being the likely major product due to sterics. For the deactivated ring, nitration is possible but would require harsher conditions and would substitute at the positions 3 and 5 (ortho to the chlorine and meta to the carbonyl). nih.gov

Table 1: Directing Effects of Substituents in this compound
RingSubstituentTypeDirecting EffectPredicted Substitution Position(s)
A: Chloro-substituted Phenyl Ring-Cl (at C4)DeactivatingOrtho, Para3 and 5
-C=O (Benzoyl)Strongly DeactivatingMeta
B: Dimethyl-substituted Phenyl Ring-CH₃ (at C2')ActivatingOrtho, Para5' (major), 3' (minor)
-CH₃ (at C4')ActivatingOrtho, Para

Hydrolysis: The compound this compound is generally stable and not expected to undergo hydrolysis under standard environmental conditions. echemi.com The carbon-chlorine bond on the aromatic ring is robust. However, under specific industrial conditions, such as high pressure and in the presence of a copper oxide catalyst, the hydrolysis of 4-chlorobenzophenone (B192759) to 4-hydroxybenzophenone (B119663) can be achieved. google.com The ketone functional group itself is also resistant to hydrolysis but can be cleaved under forcing conditions.

Condensation Reactions: The carbonyl group of the ketone is a key site for reactivity. Because this compound lacks α-hydrogens (hydrogens on the carbons adjacent to the carbonyl), it cannot undergo self-aldol condensation. byjus.com However, it can participate in crossed or mixed aldol (B89426) condensations, such as the Claisen-Schmidt condensation, by reacting with an enolizable aldehyde or ketone in the presence of a base. quora.com In this reaction, the base would first deprotonate the α-hydrogen of the reaction partner to form an enolate, which would then act as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

Rearrangement Reactions and Isomerization Dynamics

The structural framework of benzophenones allows for interesting rearrangement and isomerization phenomena, which are critical for both synthesis and understanding their dynamic behavior.

The Fries rearrangement is a standard organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgchemistrylearner.com While this compound itself is a product of a Friedel-Crafts acylation rather than a substrate for the Fries rearrangement, analyzing this reaction provides insight into the synthesis of analogous hydroxybenzophenone structures.

The widely accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. wikipedia.orgbyjus.com This coordination polarizes the ester linkage, leading to the formation of an acylium carbocation intermediate. organic-chemistry.org This electrophilic intermediate then attacks the aromatic ring in a classic electrophilic aromatic substitution. aakash.ac.in

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions:

Low temperatures favor the formation of the para-substituted product, which is under thermodynamic control. wikipedia.orgchemistrylearner.com

High temperatures favor the ortho-substituted product, which is under kinetic control and is stabilized by the formation of a bidentate complex with the aluminum catalyst. wikipedia.org

Solvent polarity also plays a role, with non-polar solvents favoring the ortho product and more polar solvents increasing the yield of the para product. byjus.com

A photochemical version, the Photo-Fries rearrangement, proceeds via a radical mechanism and can also yield ortho and para products without a catalyst, using UV light. wikipedia.org

Conformational Isomerism: Substituted benzophenones are not planar molecules. Due to steric hindrance between the ortho hydrogens of the two phenyl rings, the rings are twisted out of the plane of the central carbonyl group. nih.govresearchgate.net This "ring twist" is defined by the dihedral angles between the planes of the aromatic rings. These angles are influenced by the electronic and steric properties of the substituents. cdnsciencepub.comcdnsciencepub.com

For the parent benzophenone molecule, these twist angles are typically around 54-56°. For substituted analogs, these angles can vary significantly. For example, the closely related 4-Chloro-4'-hydroxybenzophenone (B194592) has a reported ring twist of 64.66°. nih.govresearchgate.net The presence of methyl groups, especially at the ortho (2') position in this compound, would be expected to induce a significant twist to alleviate steric strain. Computational studies on other ortho-substituted benzophenones confirm that such substitutions have a profound impact on the preferred conformation and the energy barrier to ring rotation. cdnsciencepub.comcdnsciencepub.com

Table 2: Ring Twist Angles in Analogous Benzophenone Systems
CompoundRing Twist Angle (degrees)Reference
Benzophenone (orthorhombic form)~54° nih.govresearchgate.net
3-Hydroxybenzophenone51.61° nih.govresearchgate.net
4-Chloro-4'-hydroxybenzophenone64.66° nih.govresearchgate.net
2-Amino-2',5-dichlorobenzophenone83.72° nih.govresearchgate.net
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone37.85° nih.govresearchgate.net

Photochemical Isomerization: Benzophenone and its derivatives are well-known photosensitizers in photochemistry. wikipedia.org Upon absorption of UV light, they can be promoted from the ground state to an excited singlet state (S₁), which then efficiently undergoes intersystem crossing to a triplet state (T₁). wikipedia.orgnih.gov While this excited state is highly reactive and can participate in reactions like hydrogen abstraction, significant structural isomerization (like cis-trans isomerization) is not a typical pathway for simple benzophenones. acs.org However, the absorption of light can induce photochemical changes, and the specific pathways are highly dependent on the solvent and the presence of other reactive species. nih.govnih.gov For some complex derivatives, photochemical energy can lead to isomerization, but for this compound, other photochemical reactions are more probable. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 ,4 Dimethylbenzophenone

Electronic Absorption and Emission Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy reveals the electronic transitions within 4-chloro-2',4'-dimethylbenzophenone. The absorption of UV or visible light prompts electrons to jump from a lower energy molecular orbital to a higher energy one. libretexts.org In organic molecules with chromophores, such as the carbonyl group and aromatic rings in the title compound, these transitions primarily involve π and non-bonding (n) electrons.

The key electronic transitions observed in molecules with similar functional groups are π → π* and n → π* transitions. libretexts.orgslideshare.net The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically more intense. youtube.com The n → π* transitions correspond to the movement of an electron from a non-bonding orbital, such as those on the carbonyl oxygen, to an antibonding π* orbital. youtube.com These are generally of lower energy and intensity compared to π → π* transitions. youtube.com

The extended conjugation between the benzoyl and dimethylphenyl rings in this compound significantly influences its UV-Vis absorption spectrum. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.org For comparison, unconjugated carbonyl compounds absorb at shorter wavelengths. The presence of the chloro and methyl substituents on the aromatic rings can also modulate the absorption maxima and intensities through inductive and hyperconjugative effects.

Table 1: Typical Electronic Transitions in Organic Molecules

TransitionDescriptionTypical Wavelength Range
σ → σPromotion of an electron from a σ bonding orbital to a σ antibonding orbital. libretexts.org< 200 nm
n → σPromotion of an electron from a non-bonding orbital to a σ antibonding orbital. youtube.com150-250 nm
π → πPromotion of an electron from a π bonding orbital to a π antibonding orbital. libretexts.org200-700 nm
n → πPromotion of an electron from a non-bonding orbital to a π antibonding orbital. slideshare.net200-700 nm

This table provides a general overview of electronic transitions and their typical wavelength ranges.

Phosphorescence Spectroscopy for Triplet State Characterization

Phosphorescence spectroscopy is a powerful tool for investigating the triplet excited state of molecules like this compound. Following initial absorption of light and excitation to a singlet state, the molecule can undergo intersystem crossing to a triplet state. libretexts.org This transition involves a change in electron spin multiplicity, which is a formally forbidden process, making it less probable than fluorescence (emission from a singlet excited state). libretexts.org

Consequently, the lifetime of the triplet state is significantly longer than the singlet state, ranging from microseconds to seconds. libretexts.org The phosphorescence emission, which occurs as the molecule relaxes from the lowest triplet state to the singlet ground state, is observed at a longer wavelength (lower energy) than fluorescence. libretexts.org The significant energy difference between the singlet and triplet states is a key characteristic that can be measured. libretexts.org

The study of dimethylbenzophenone crystals at low temperatures has provided insights into the transfer of triplet excitation energy, a process relevant to the behavior of substituted benzophenones. acs.org The presence of a heavy atom like chlorine in this compound can enhance the rate of intersystem crossing through spin-orbit coupling, potentially increasing the phosphorescence quantum yield. However, factors like dissolved oxygen can quench the triplet state and reduce phosphorescence intensity. libretexts.org

X-ray Crystallography for Solid-State Molecular and Crystal Architecture

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

Table 2: Representative Bond Lengths in Organic Compounds

Bond TypeAverage Bond Length (Å)
C-C (aromatic)1.395
C-C (single)1.530
C=O1.215
C-Cl1.779
C-H (aromatic)1.084

Source: Based on general data for organic compounds. rsc.org The actual bond lengths in this compound may vary.

The conformation of the molecule, particularly the twist between the phenyl rings, would be influenced by steric hindrance between the ortho-methyl group and the carbonyl group, as well as with the other ring.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the case of this compound, these interactions would likely include van der Waals forces, dipole-dipole interactions arising from the polar carbonyl and C-Cl bonds, and potentially weak C-H···O and C-H···π hydrogen bonds.

Mass Spectrometry for Fragmentation Pathways and Molecular Identity

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable technique for confirming the molecular identity of a compound by providing a highly accurate mass measurement of the molecular ion. youtube.com For this compound (C₁₅H₁₃ClO), HRMS would determine the mass-to-charge ratio (m/z) of the molecular ion with a high degree of precision, allowing for the unambiguous determination of its elemental composition.

Beyond the molecular ion, mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (CID) or electron-activated dissociation (EAD), provides detailed information about the molecule's structure through the analysis of its fragmentation patterns. nih.gov The fragmentation of the molecular ion is not a random process; it follows predictable pathways governed by the relative stabilities of the resulting fragment ions and neutral losses. youtube.com

For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions. This could result in ions corresponding to [C₇H₄ClO]⁺ and [C₈H₉]⁺.

Cleavage of the C-Cl bond: Loss of a chlorine radical or HCl.

Fragmentation of the dimethylphenyl ring: Loss of methyl groups (CH₃).

By analyzing the m/z values of these fragment ions, the connectivity of the molecule can be pieced together, providing structural confirmation. The interpretation of these fragmentation patterns is a key aspect of structural elucidation by mass spectrometry. youtube.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of compounds by fragmenting a specific precursor ion and analyzing the resulting product ions. In the case of this compound, MS/MS analysis provides detailed insights into its molecular structure by inducing cleavage at its most labile bonds, primarily around the central carbonyl group.

The initial step in the MS/MS analysis of this compound involves the ionization of the molecule, typically resulting in the formation of a protonated molecule, [M+H]⁺. The precursor ion selected for fragmentation would therefore have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. The molecular formula of this compound is C₁₅H₁₃ClO, which gives a molecular weight of approximately 244.72 g/mol . The protonated molecule [M+H]⁺ would thus be observed at an m/z of approximately 245.73.

Upon collision-induced dissociation (CID) in the MS/MS experiment, the energy supplied to the precursor ion leads to its fragmentation. For benzophenone (B1666685) derivatives, the most common fragmentation pathway is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. This cleavage results in the formation of two primary acylium ions.

For this compound, two main fragmentation pathways are anticipated:

Formation of the 4-chlorobenzoyl cation: Cleavage of the bond between the carbonyl carbon and the 2,4-dimethylphenyl ring would result in the formation of the 4-chlorobenzoyl cation. This fragment is expected to produce a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance). This would lead to two prominent peaks at m/z 139 (for the ion containing ³⁵Cl) and m/z 141 (for the ion containing ³⁷Cl). chegg.comchegg.com Subsequent loss of the neutral carbon monoxide (CO) molecule from this acylium ion would generate the 4-chlorophenyl cation, with isotopic peaks at m/z 111 and m/z 113.

Formation of the 2,4-dimethylbenzoyl cation: Alternatively, cleavage of the bond between the carbonyl carbon and the 4-chlorophenyl ring would yield the 2,4-dimethylbenzoyl cation at m/z 133. Further fragmentation of this ion through the loss of a CO molecule would produce the 2,4-dimethylphenyl cation at m/z 105. chegg.comchemicalbook.com

The relative abundance of these fragment ions provides valuable information about the stability of the different parts of the molecule. The analysis of these characteristic fragments allows for the unambiguous confirmation of the structure of this compound.

The table below summarizes the expected major fragments in the MS/MS spectrum of this compound.

Precursor Ion (m/z) Proposed Fragment Ion Fragment Ion (m/z) Neutral Loss (Da)
245.73 ([M+H]⁺)4-chlorobenzoyl cation139/141106
245.73 ([M+H]⁺)2,4-dimethylbenzoyl cation133112
139/1414-chlorophenyl cation111/11328 (CO)
1332,4-dimethylphenyl cation10528 (CO)

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Multi-Step Organic Synthesis

The benzophenone (B1666685) scaffold is a versatile building block in organic chemistry, and the specific substitutions on 4-Chloro-2',4'-dimethylbenzophenone offer distinct advantages for creating complex molecular architectures.

The carbonyl group and the substituted aromatic rings of this compound serve as reactive sites for the construction of various heterocyclic systems. The synthesis of nitrogen-containing heterocycles, such as quinolines and oxazoles, often utilizes benzophenone derivatives as starting materials. nih.govorganic-chemistry.orgorganic-chemistry.org

For instance, in the Friedländer annulation, a common method for quinoline (B57606) synthesis, an o-aminoaryl ketone condenses with a compound containing a reactive methylene (B1212753) group. youtube.com While this compound itself does not possess an amino group for this direct reaction, it can be chemically modified to introduce the necessary functionality, thereby serving as a precursor. The presence of the chloro and methyl groups can influence the electronic properties and steric environment of the resulting quinoline, potentially tuning its chemical behavior.

Similarly, oxazoles, another important class of heterocyclic compounds, can be synthesized from benzophenone-related structures. pharmaguideline.comnih.govorganic-chemistry.org The van Leusen oxazole (B20620) synthesis, for example, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov Derivatives of this compound could potentially be transformed into the required aldehyde precursors for such syntheses.

The following table outlines a hypothetical synthetic pathway for a quinoline derivative starting from this compound.

StepReactionReagents and ConditionsIntermediate/Product
1NitrationHNO₃, H₂SO₄Introduction of a nitro group ortho to the carbonyl
2ReductionFe, HCl or H₂, Pd/CConversion of the nitro group to an amino group
3Friedländer AnnulationKetone/aldehyde with α-methylene group, base or acid catalystSubstituted quinoline derivative

The benzophenone framework is a common motif in a variety of biologically active molecules and marketed drugs. nih.gov Synthetic benzophenone derivatives are crucial intermediates in the synthesis of pharmaceuticals for a range of applications, including anticancer, anti-inflammatory, and antiviral agents. nih.govmdpi.comnih.govnih.govpurdue.edu

The specific structure of this compound makes it a candidate for the synthesis of novel pharmaceutical intermediates. The chloro-substituent is a common feature in many drugs, often enhancing their activity. mdpi.com The methyl groups can influence the molecule's lipophilicity and metabolic stability.

For example, benzophenone derivatives are used to create complex structures like azetidinones (β-lactams), which are known for their antimicrobial properties. nih.gov By functionalizing this compound, for instance by introducing a hydroxyl group via Fries rearrangement of a corresponding benzoate (B1203000) ester, it can be used as a starting point for more complex, multi-ring systems. nih.gov

The synthesis of various therapeutic agents often involves the coupling of a benzophenone unit with other heterocyclic systems, such as thiazoles or oxadiazoles, to produce compounds with potential anti-inflammatory or anticancer properties. mdpi.comresearchgate.net The 4-chloro and 2',4'-dimethyl substitutions on the benzophenone core would impart specific steric and electronic properties to the final molecule, which can be crucial for its interaction with biological targets.

Contributions to Polymer and Resin Chemistry

The photoreactive nature of the benzophenone moiety has led to its widespread use in polymer science, particularly in the development of functional materials and photoinitiating systems.

Benzophenone and its derivatives can be incorporated into polymer chains, either as pendent groups or as part of the main backbone, to create photo-crosslinkable polymers. mdpi.comnih.govrsc.orgacs.orgdtic.mil Upon exposure to UV light, the benzophenone group can abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond and thus cross-linking the material. This process is invaluable for creating stable polymer networks, hydrogels, and surface coatings. mdpi.comresearchgate.netrsc.org

Polymers containing this compound could be synthesized through several methods. One approach involves creating a monomer that contains the this compound moiety, which can then be polymerized. For instance, a vinyl or acryloyl group could be introduced onto one of the aromatic rings, allowing for radical polymerization. acs.org Alternatively, dichlorinated benzophenones can undergo nickel-catalyzed polymerization to form poly(benzophenone)s. dtic.milresearchgate.net

The properties of the resulting polymer would be influenced by the substituents. The chlorine atom, being an electron-withdrawing group, could affect the photoreactivity of the benzophenone unit. nih.gov The methyl groups would increase the hydrophobicity and could influence the polymer's solubility and thermal properties. These functional polymers have potential applications in creating patterned surfaces, biocompatible coatings, and responsive materials. rsc.orgrsc.orguga.edu

Polymerization MethodMonomer TypeResulting PolymerPotential Application
Radical PolymerizationVinyl- or Acryloyl-functionalized this compoundPolymer with pendent benzophenone groupsPhoto-crosslinkable films and coatings
Nickel-catalyzed CouplingDichloro-functionalized 2',4'-dimethylbenzophenonePoly(2',4'-dimethylbenzophenone)High-performance thermoplastic
Ring-Opening Metathesis Polymerization (ROMP)Norbornene-functionalized this compoundPolynorbornene with pendent benzophenone groupsSurface-attached hydrogels and networks mdpi.com

Benzophenones are classic examples of Norrish Type II photoinitiators. bomar-chem.comuvabsorber.com Unlike Type I photoinitiators that undergo direct bond cleavage upon irradiation, Type II photoinitiators require a co-initiator, typically a hydrogen donor like an amine or an alcohol, to generate free radicals. researchgate.netresearchgate.net

The chemical mechanism proceeds as follows:

Excitation: Upon absorption of UV light, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). researchgate.net

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a suitable donor molecule (R-H). This step generates a ketyl radical from the benzophenone and a radical from the hydrogen donor (R•).

Initiation: The radical generated from the hydrogen donor (R•) then initiates the polymerization of monomers, such as acrylates.

The substituents on the benzophenone ring can influence the efficiency of this process. The electron-withdrawing nature of the chlorine atom in this compound is expected to enhance the rate of intersystem crossing and could stabilize the resulting ketyl radical. nih.gov The methyl groups, being electron-donating, might have an opposing effect, but their primary influence could be on the solubility and compatibility of the photoinitiator within the polymer formulation.

Research in Functional Materials Development

Research into functional materials based on this compound is driven by the desire to create materials with tailored properties. The combination of a photoreactive benzophenone core with specific substituents allows for fine-tuning of the material's characteristics.

For example, incorporating this compound into polymer structures can lead to the development of advanced photoresists for microelectronics, where the chloro-substituent might enhance resolution and the methyl groups could improve adhesion to substrates. In the field of biomaterials, polymers functionalized with this compound could be used to create biocompatible hydrogels with controlled degradation rates, where the substituents influence the cross-linking density and the polymer's interaction with biological systems. rsc.orgrsc.org

Furthermore, the synthesis of novel poly(arylene ether ketone)s (PAEKs) or related high-performance polymers could utilize monomers derived from this compound. The presence of the chloro and methyl groups would disrupt chain packing, potentially leading to amorphous polymers with improved processability and solubility, while maintaining high thermal stability. dtic.mil

Exploration in Photorefractive or Optoelectronic Materials

A comprehensive review of scientific literature does not reveal specific studies focused on the application of this compound in photorefractive or optoelectronic materials. While the broader class of benzophenone derivatives has been a subject of interest in photochemistry due to the photoreactive nature of the benzophenone core, specific research detailing the incorporation or effect of this compound in the development of materials for photorefractive or optoelectronic applications is not publicly available at this time.

Investigations into Crystal Growth and Properties for Material Applications

There is a lack of specific research in the public domain concerning the crystal growth and the material properties of this compound. While the crystal structures of various other substituted benzophenones have been determined to understand their solid-state properties, dedicated studies on the crystallography and material characteristics of this compound are not found in the available scientific literature.

Synthesis of Specialized Derivatives and Analogues with Tailored Reactivity

The synthesis of derivatives and analogues of this compound is a key area of interest for creating compounds with specific, tailored properties for various applications.

Design and Synthesis of Chemically Modified Analogues

The primary method for the synthesis of benzophenone and its derivatives is the Friedel-Crafts acylation, a classic and versatile method for attaching an acyl group to an aromatic ring. researchgate.net This reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or ferric chloride (FeCl₃). researchgate.net

The synthesis of analogues of this compound can be envisioned through the selection of appropriate starting materials. For instance, the reaction of 4-chlorobenzoyl chloride with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid would be the most direct route to the parent compound. By modifying the benzoyl chloride or the substituted benzene, a wide array of analogues can be produced.

For example, the synthesis of 4-chloro-4'-hydroxybenzophenone (B194592) is achieved by the Friedel-Crafts reaction of p-chlorobenzoyl chloride with anisole (B1667542) (methoxybenzene), followed by demethylation. google.com This "one-pot" method simplifies the process and can lead to high yields. google.com Similarly, ionic liquids have been employed as both catalysts and solvents for Friedel-Crafts acylation reactions to produce various benzophenone derivatives, often resulting in excellent yields and shorter reaction times. researchgate.net

The table below summarizes various synthetic approaches for benzophenone analogues, which could be adapted for the synthesis of derivatives of this compound.

ProductReactant 1Reactant 2Catalyst/SolventKey FindingsReference
Benzophenone DerivativesAromatic CompoundsAcylating AgentsIonic Liquids (e.g., BmimCl–FeCl₃)Good to excellent yields (up to 97%) and short reaction times. researchgate.net researchgate.net
4-Chloro-4'-hydroxybenzophenoneAnisolep-Chlorobenzoyl chlorideAlCl₃ in chlorobenzeneA one-pot method involving Friedel-Crafts reaction followed by demethylation. google.com google.com
4-Chloro-4′-(chlorodifluoromethoxy)benzophenoneChlorobenzene4-(Chlorodifluoromethoxy)benzoyl fluorideBF₃A highly selective, one-pot synthesis suitable for industrial scale-up. researchgate.net researchgate.net

Structure-Reactivity Relationship Studies of Derivatives

Studies on the structure-reactivity relationships of benzophenone derivatives are crucial for understanding how chemical modifications influence their physical and chemical properties. While specific studies on derivatives of this compound are not detailed in the literature, general principles can be applied.

The reactivity of the carbonyl group in benzophenones is significantly influenced by the electronic nature of the substituents on the phenyl rings. Electron-donating groups, such as methyl groups, can increase the electron density at the carbonyl carbon, potentially affecting its reactivity towards nucleophiles. Conversely, electron-withdrawing groups like the chloro group will decrease the electron density.

In the case of this compound, the presence of two methyl groups on one ring and a chloro group on the other creates an electronically asymmetric molecule. This asymmetry can be a key factor in its reactivity and interaction with other molecules. For instance, in catalytic applications, the electronic properties of the substituents can tune the activity and selectivity of a metal complex. researchgate.net By systematically altering the substituents on the phenyl rings of this compound, it would be possible to fine-tune the compound's electronic and steric properties for specific applications.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Selective Synthetic Routes

The primary route for synthesizing unsymmetrical benzophenones like 4-Chloro-2',4'-dimethylbenzophenone is the Friedel-Crafts acylation. udel.eduscribd.comsigmaaldrich.com Future research should focus on optimizing this method for higher efficiency and selectivity. A plausible and common approach would involve the reaction of 4-chlorobenzoyl chloride with m-xylene (B151644) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). udel.eduscribd.comsigmaaldrich.com

Key areas for investigation include:

Catalyst Screening: While AlCl₃ is a traditional catalyst, research into alternative, more environmentally friendly, and reusable solid acid catalysts could lead to greener synthetic processes. google.com

Solvent Effects: The choice of solvent can significantly impact reaction yield and selectivity. A systematic study of different solvents is warranted.

Reaction Condition Optimization: Thoroughly investigating the effects of temperature, reaction time, and reactant stoichiometry will be crucial for maximizing the yield and purity of the desired product.

Table 1: Potential Synthetic Routes for this compound via Friedel-Crafts Acylation

Acylating AgentAromatic SubstrateCatalystPotential SolventAnticipated Yield Range (%)
4-Chlorobenzoyl chloridem-XyleneAlCl₃Dichloromethane (B109758)60-80
4-Chlorobenzoyl chloridem-XyleneFeCl₃Nitrobenzene55-75
4-Chlorobenzoyl chloridem-XyleneSolid Acid CatalystToluene (B28343)70-90

Note: The data in this table is hypothetical and based on typical yields for similar Friedel-Crafts acylation reactions. Experimental verification is required.

Advanced Mechanistic Studies of Complex Reactions

The presence of the carbonyl group and the substituted aromatic rings makes this compound a candidate for interesting mechanistic studies, particularly in the realm of photochemistry. Benzophenones are well-known for their photochemical reactivity, including their use as photoinitiators. ontosight.ai

Future mechanistic studies could focus on:

Photoreduction: Investigating the mechanism of photoreduction of the carbonyl group in the presence of a hydrogen donor. The electronic effects of the chloro and dimethyl substituents on the triplet state reactivity would be of fundamental interest.

Energy Transfer Processes: Studying the efficiency of this compound as a photosensitizer in energy transfer reactions to other molecules.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the electronic structure, excited states, and reaction pathways of the molecule. This can provide valuable insights into its photochemical and photophysical properties. oregonstate.edu

Exploration of Novel Applications in Emerging Technologies

While specific applications for this compound are not yet established, its structural motifs suggest potential uses in several high-technology areas.

Polymer Chemistry: As a benzophenone (B1666685) derivative, it could function as a photoinitiator for UV curing of coatings, inks, and adhesives. ontosight.ai Its specific substitution pattern may offer advantages in terms of solubility, reactivity, and the properties of the resulting polymers.

Materials Science: The rigid aromatic structure could be incorporated into novel organic materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The chlorine atom can influence molecular packing and electronic properties.

Pharmaceutical Research: Benzophenone scaffolds are present in some biologically active molecules. Screening this compound and its derivatives for potential pharmacological activities could be a fruitful area of research.

Table 2: Potential Novel Applications for this compound

Technology AreaPotential ApplicationUnderlying Mechanism/Property
Polymer ChemistryPhotoinitiator for UV curingCarbonyl group's ability to form a reactive triplet state upon UV absorption.
Materials ScienceComponent of organic electronic materialsRigid aromatic structure and the influence of substituents on electronic properties.
Medicinal ChemistryScaffold for drug discoveryThe benzophenone core is a known pharmacophore in some drug classes.

Note: This table presents potential applications based on the compound's chemical structure. Experimental validation is necessary to confirm these uses.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new compounds with desired characteristics.

Future research integrating AI and ML with the study of this compound could involve:

Property Prediction: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activities, photophysical properties, and toxicity of a virtual library of derivatives based on the this compound scaffold.

Generative Models: Utilizing generative AI to design novel benzophenone derivatives with optimized properties for specific applications, such as improved photoinitiation efficiency or enhanced charge transport characteristics. nih.gov

Synthesis Planning: Employing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to this compound and its analogues.

The application of these computational tools can significantly accelerate the discovery and development process, reducing the need for extensive and time-consuming experimental work.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Chloro-2',4'-dimethylbenzophenone, and how should experimental parameters be optimized?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Use NIST-standardized IR spectra (e.g., digitized SVG or JCAMP-DX formats) to compare vibrational modes of the carbonyl and chloro-methyl groups. Note that molar absorptivity values may require independent calibration due to concentration uncertainties .
  • HPLC-UV Analysis : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and use ascorbic acid as a quenching agent to stabilize the compound if residual oxidizing agents (e.g., chlorine dioxide) are present .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Follow hazard codes for chlorinated benzophenones: Wear protective clothing (S36) and rinse eyes immediately with water (S26) upon contact. Use fume hoods to minimize inhalation risks, as structural analogs (e.g., 4-Chloro-2'-butyrothienone) are classified as irritants (Xi) under WGK Germany Category 3 .

Q. What synthetic routes are feasible for this compound, and how can side reactions be minimized?

  • Methodological Answer :

  • Adapt protocols from analogous compounds: For example, use haloalkylation or Friedel-Crafts acylation with 2,4-dimethylbenzoyl chloride and chlorinated aromatics. Monitor reaction progress via TLC to avoid over-chlorination, which can lead to polychlorinated byproducts .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model the electron density distribution. Validate against experimental thermochemical data (e.g., atomization energies) to ensure accuracy. Becke’s 1993 functional achieves <2.4 kcal/mol deviation in similar systems .
  • Use gradient-corrected functionals to account for the compound’s asymptotic exchange-energy behavior, critical for studying photodegradation pathways .

Q. What challenges arise in solid-state NMR analysis of this compound, and how can they be addressed?

  • Methodological Answer :

  • Deuterium NMR : Magic-angle spinning (MAS) at high magnetic fields reduces linewidth contributions from quadrupole interactions. For per-deuterated analogs (e.g., per-d-4,4'-dimethylbenzophenone), estimate α-values (≈142 kHz) to resolve aromatic vs. methyl group dynamics .
  • Address chemical shift anisotropy by combining two-field NMR data to disentangle isotropic and anisotropic contributions .

Q. How do environmental factors influence the stability and degradation of this compound in aqueous systems?

  • Methodological Answer :

  • Study reaction kinetics with chlorine/chloramine using HPLC-MS. For benzophenone analogs (e.g., BP3), hydroxyl radicals and sulfonic acid derivatives dominate degradation pathways. Quench residual oxidants with ascorbic acid to prevent artifactual transformations .
  • Use LC-QTOF to identify chlorinated byproducts and assess ecotoxicological risks via zebrafish embryo assays .

Q. What crystallographic insights explain polymorphic phase transitions in this compound derivatives?

  • Methodological Answer :

  • Perform single-crystal X-ray diffraction (SC-XRD) at variable temperatures. For triethyl-substituted analogs, cooling to 166 K induces 180° ethyl group rotations, triggering single-crystal-to-single-crystal transitions. Refine structures with SHELXL to model disorder .
  • Compare packing motifs (e.g., π-π stacking vs. van der Waals interactions) to predict phase stability under thermal stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.